molecular formula C12H14ClF2N3O B12222539 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12222539
M. Wt: 289.71 g/mol
InChI Key: PYTYYTYUBDPZTR-UHFFFAOYSA-N
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Description

This compound features a phenol group linked via an aminomethyl bridge to a pyrazole ring substituted with a difluoromethyl group at position 1 and a methyl group at position 3. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

3-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c1-8-11(7-17(16-8)12(13)14)15-6-9-3-2-4-10(18)5-9;/h2-5,7,12,15,18H,6H2,1H3;1H

InChI Key

PYTYYTYUBDPZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 1-(difluoromethyl)-3-methylpyrazol-4-amine hydrochloride intermediate is synthesized via halogenation and diazotization. Source outlines a method where N-methyl-3-aminopyrazole undergoes bromination at the 4-position, followed by diazotization with sodium nitrite and coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (yield: 88.2%). This step ensures regioselective introduction of the difluoromethyl group, avoiding isomer formation through controlled pH (<1) and low-temperature conditions (−5°C).

The intermediate’s structural integrity is confirmed via HPLC (98.5% purity), with the hydrochloride salt enhancing solubility for subsequent reactions.

Mannich Reaction for Aminomethylphenol Moiety

The phenolic component is introduced via a Mannich reaction , a three-component coupling involving formaldehyde, ammonia, and phenol derivatives. Source specifies that the pyrazole-4-amine intermediate reacts with formaldehyde and 3-hydroxybenzaldehyde under basic conditions to form the aminomethylphenol linkage. The mechanism proceeds through:

  • Iminium ion formation from formaldehyde and ammonia.
  • Nucleophilic attack by the enolized phenol.
  • Dehydration to yield the β-amino-carbonyl adduct.

Optimal conditions include a pH of 8–9 and temperatures of 50–60°C, achieving a 75% yield.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in ethanol, followed by recrystallization from aqueous ethanol (40%) to achieve >99% purity. The hydrochloride salt improves stability and water solubility, critical for pharmaceutical applications.

Critical Considerations in Synthesis

Regioselectivity and Byproduct Mitigation

The 4-position reactivity of the pyrazole ring is pivotal. Source avoids isomer formation by using cuprous oxide as a catalyst during difluoromethylation, which directs coupling to the 3-position. Similarly, Source employs methylhydrazine under −30°C to minimize 5-position substitution, achieving a 95:5 product ratio.

Purification Techniques

Recrystallization solvents significantly impact purity:

  • Aqueous ethanol (40%) removes polar byproducts.
  • Dichloromethane washes eliminate non-polar impurities post-acidification.

Industrial Scalability and Environmental Impact

The Grignard exchange step (Source) uses isopropyl magnesium chloride , which requires stringent anhydrous conditions but offers scalability. However, solvent recovery (e.g., acetonitrile in Source) and catalyst recycling (Cu₂O) remain challenges for green chemistry.

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The aminomethyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways.

Comparison with Similar Compounds

Key Research Findings

Role of Fluorine: The difluoromethyl group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs, a critical factor in agrochemical and drug design . Compounds with 2-fluoroethyl (CAS 1855945-93-5) or 4-fluorophenyl () substituents demonstrate how fluorine placement modulates target binding and environmental stability .

Structural Flexibility vs. Rigidity: The target compound’s aminomethyl-phenol linkage provides synthetic versatility for further derivatization, whereas fused-ring analogs (e.g., cyclopentapyrazole in ) offer constrained geometries for selective interactions .

Salt Forms :

  • Hydrochloride salts improve aqueous solubility, facilitating formulation in biological assays. This is consistent across analogs like CAS 1856034-59-7 and the target compound .

Biological Activity

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C12H14ClF2N3O
  • Molecular Weight : 289.71 g/mol
  • IUPAC Name : 2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

The difluoromethyl group enhances the compound's stability and bioavailability, while the pyrazole moiety is known for its interaction with various biological targets.

Synthesis

The synthesis of 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves:

  • Starting Materials : The synthesis begins with a pyrazole derivative.
  • Reagents : Difluoromethylating agents are used to introduce the difluoromethyl group.
  • Reaction Conditions : Controlled temperatures and solvents facilitate the reaction, yielding the desired product.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant activity against various bacterial strains and fungi, suggesting potential applications as antimicrobial agents .

Antifungal Activity

Research into related pyrazole compounds indicates promising antifungal activity:

  • Case Study : A study evaluated a series of pyrazole derivatives for antifungal efficacy against common phytopathogenic fungi. Some derivatives exhibited IC50 values as low as 11.91 µg/mL against Cytospora sp. .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) : Analogous compounds have demonstrated potent inhibition of DHODH, a target in the treatment of autoimmune diseases and certain cancers. This inhibition was confirmed through various enzymatic assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Structural Feature Effect on Activity
Difluoromethyl GroupEnhances stability and bioavailability
Aminomethyl LinkCritical for interaction with biological targets
Phenolic GroupContributes to antimicrobial properties

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